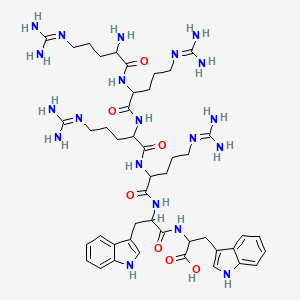
H-Arg-Arg-Arg-Arg-Trp-Trp-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Arg-Arg-Arg-Arg-Trp-Trp-OH is a synthetic peptide composed of four arginine (Arg) residues followed by two tryptophan (Trp) residues. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Arg-Arg-Arg-Trp-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
H-Arg-Arg-Arg-Arg-Trp-Trp-OH: can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine or other oxidized derivatives.
Applications De Recherche Scientifique
H-Arg-Arg-Arg-Arg-Trp-Trp-OH: has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Molecular Biology: Investigating cellular uptake mechanisms and intracellular signaling pathways.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials and biosensors.
Mécanisme D'action
The mechanism of action of H-Arg-Arg-Arg-Arg-Trp-Trp-OH depends on its specific application. Generally, the arginine residues can interact with negatively charged molecules or cell membranes, facilitating cellular uptake or binding to target proteins. The tryptophan residues can participate in hydrophobic interactions and contribute to the peptide’s overall stability and activity.
Comparaison Avec Des Composés Similaires
H-Arg-Arg-Arg-Arg-Trp-Trp-OH: can be compared to other arginine-rich peptides, such as:
H-Arg-Arg-Arg-Arg-OH: Lacks the tryptophan residues, which may affect its stability and activity.
H-Arg-Arg-Arg-Arg-Trp-OH: Contains only one tryptophan residue, potentially altering its hydrophobic interactions.
H-Arg-Arg-Arg-Arg-Trp-Trp-Trp-OH: Contains an additional tryptophan residue, which may enhance its hydrophobic interactions and stability.
The uniqueness of This compound lies in its specific combination of arginine and tryptophan residues, which can confer distinct biological activities and properties compared to other similar peptides.
Propriétés
Formule moléculaire |
C46H70N20O7 |
|---|---|
Poids moléculaire |
1015.2 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C46H70N20O7/c47-29(11-5-17-56-43(48)49)37(67)62-32(14-6-18-57-44(50)51)38(68)63-33(15-7-19-58-45(52)53)39(69)64-34(16-8-20-59-46(54)55)40(70)65-35(21-25-23-60-30-12-3-1-9-27(25)30)41(71)66-36(42(72)73)22-26-24-61-31-13-4-2-10-28(26)31/h1-4,9-10,12-13,23-24,29,32-36,60-61H,5-8,11,14-22,47H2,(H,62,67)(H,63,68)(H,64,69)(H,65,70)(H,66,71)(H,72,73)(H4,48,49,56)(H4,50,51,57)(H4,52,53,58)(H4,54,55,59) |
Clé InChI |
HUIFTNOBFKDELX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13393794.png)
![4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol](/img/structure/B13393799.png)
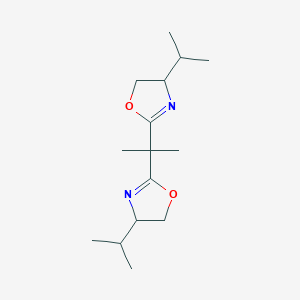
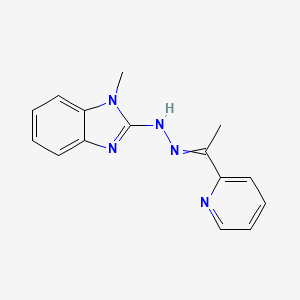
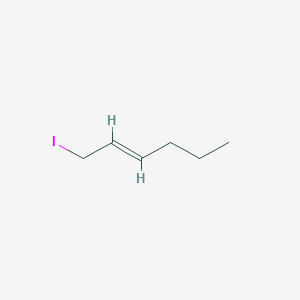
![copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13393820.png)
![1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393821.png)
![3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride](/img/structure/B13393823.png)
![2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393825.png)
![(3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid](/img/structure/B13393833.png)
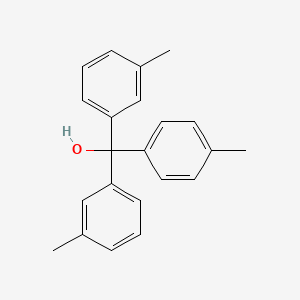
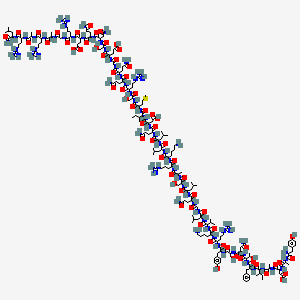

![sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393884.png)
